molecular formula C21H17Cl3N4OS B1681411 Salubrinal CAS No. 405060-95-9

Salubrinal

Cat. No. B1681411
M. Wt: 479.8 g/mol
InChI Key: LCOIAYJMPKXARU-VAWYXSNFSA-N
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Description

Salubrinal is a drug that acts as a specific inhibitor of eIF2α phosphatase enzymes . It is primarily used experimentally to study stress responses in eukaryotic cells associated with the action of eIF2 . Salubrinal indirectly inhibits eIF2 as a result of reduced dephosphorylation of its α-subunit .


Molecular Structure Analysis

Salubrinal has a complex molecular structure with the formula C21H17Cl3N4OS . It is a member of the class of quinolines and is a mixed aminal resulting from the formal condensation of trichloroacetaldehyde with the amide nitrogen of trans-cinnamamide and the primary amino group of 1-quinolin-8-ylthiourea .


Chemical Reactions Analysis

While specific chemical reactions involving Salubrinal are not detailed in the available literature, it is known that Salubrinal acts as a specific inhibitor of eIF2α phosphatase enzymes . This suggests that it interacts with these enzymes in a way that prevents their normal function.


Physical And Chemical Properties Analysis

Salubrinal has a molecular weight of 479.8 g/mol . It is a member of quinolines, a member of thioureas, an aminal, an organochlorine compound, and a secondary carboxamide . It is functionally related to a trichloroacetaldehyde and a trans-cinnamamide .

Scientific Research Applications

Osteogenesis Improvement

Salubrinal, an agent reducing stress to the endoplasmic reticulum, has shown promise in improving the mechanical properties of the femur in osteogenesis imperfecta mice. This effect is achieved through the inhibition of de-phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), leading to stimulated bone formation and attenuated bone resorption. Notably, Salubrinal decreased the expression of nuclear factor of activated T cells cytoplasmic 1 (NFATc1), suppressed osteoclast maturation, and stimulated mineralization of mesenchymal stem cells, enhancing the stiffness and elastic modulus of the femur (Takigawa et al., 2016).

ER Stress Protection

Salubrinal has been identified as a selective inhibitor of eIF2α dephosphorylation, protecting cells from endoplasmic reticulum (ER) stress. This inhibition is significant as it blocks eIF2α dephosphorylation mediated by a herpes simplex virus protein, suggesting its potential utility in diseases involving ER stress or viral infection (Boyce et al., 2005).

Cardiomyocyte Protection

Salubrinal has demonstrated significant protective activity in cardiomyocytes. Its structure-activity relationship (SAR) studies revealed that certain modifications could confer substantially enhanced cardioprotective activity. This includes alterations to the quinoline ring terminus and thiourea unit, leading to compounds like PP1-24, which are significantly more potent than Salubrinal in protecting cardiomyocytes (Liu et al., 2012).

Osteoarthritis Management

In a study on osteoarthritis, Salubrinal was found to have chondroprotective effects in a mouse model. It alleviates stress to the endoplasmic reticulum and attenuates expression and activity of matrix metalloproteinase 13 (MMP13) through downregulating nuclear factor kappa B (NFκB) signaling. This suggests its potential as a therapeutic agent for alleviating symptoms of osteoarthritis (Hamamura et al., 2015).

Safety And Hazards

The safety data sheet for Salubrinal suggests that it is intended for use as a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .

Future Directions

Salubrinal has been shown to protect cells from damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It has potential therapeutic value due to its function , but is currently only used experimentally . Future research may focus on the development of new phosphatase inhibitors of the eukaryotic translation initiation factor GADD34:PP1 . Additionally, Salubrinal and other molecules with antioxidant properties such as guanabenz, N-acetyl cysteine, methylene blue, rapamycin, and naringenin may be used in future clinical studies .

properties

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOIAYJMPKXARU-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420852
Record name Salubrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salubrinal

CAS RN

405060-95-9
Record name (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405060-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salubrinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salubrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 405060-95-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALUBRINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,970
Citations
M Matsuoka, Y Komoike - International journal of molecular sciences, 2015 - mdpi.com
… The substance salubrinal has been shown to prevent … This review shows that salubrinal can protect cells from the damage … of cytoprotection by salubrinal from xenotoxicant-induced ER …
Number of citations: 74 www.mdpi.com
V Rubovitch, S Barak, L Rachmany… - Neuromolecular …, 2015 - Springer
… with salubrinal may serve as a therapeutic strategy for brain damage. … salubrinal, we managed to prevent the short- and long-term cognitive deficits in mTBI mice. In addition, salubrinal …
Number of citations: 75 link.springer.com
AF Logsdon, BP Lucke-Wold, L Nguyen… - Brain research, 2016 - Elsevier
Traumatic brain injury (TBI) is the leading cause of trauma related morbidity in the developed world. TBI has been shown to trigger secondary injury cascades including endoplasmic …
Number of citations: 74 www.sciencedirect.com
B Anuncibay‐Soto, D Pérez‐Rodríguez… - Journal of …, 2016 - Wiley Online Library
… by salubrinal treatment in CA1 and cerebral cortex. We describe a neuroprotective effect of the post-ischemic treatment with salubrinal, … We hypothesize that the ability of salubrinal to …
Number of citations: 43 onlinelibrary.wiley.com
K Hamamura, A Nishimura, T Iino… - Bone & joint …, 2015 - boneandjoint.org.uk
… Salubrinal is a synthetic agent that elevates phosphorylation of … Previously, we reported that in chondrocytes, Salubrinal attenuates … We herein examine whether Salubrinal prevents the …
Number of citations: 25 boneandjoint.org.uk
K Hamamura, CC Lin, H Yokota - Osteoarthritis and Cartilage, 2013 - Elsevier
… Since a synthetic agent, salubrinal, is known to alleviate ER … is suppressed by administration of salubrinal. METHODS: Using C28/… of NFκB signaling in salubrinal's action in regulation of …
Number of citations: 50 www.sciencedirect.com
Z Wang, C Gao, W Chen, Y Gao, H Wang… - Neurobiology of learning …, 2019 - Elsevier
… salubrinal suppressed the expression of ER stress, autophagy and apoptosis related proteins on day 2 after TBI. In addition, salubrinal … In conclusion, these data imply that salubrinal …
Number of citations: 58 www.sciencedirect.com
X Huang, Y Chen, H Zhang, Q Ma, Y Zhang, H Xu - Neurobiology of aging, 2012 - Elsevier
… short-term treatment with salubrinal attenuates Aβ-induced neuronal … salubrinal's neuroprotective effects are not due to inhibition of ER stress. Rather, we demonstrate that salubrinal …
Number of citations: 81 www.sciencedirect.com
Y Komoike, H Inamura, M Matsuoka - Archives of toxicology, 2012 - Springer
… In our current study, we examined the effects of salubrinal, a selective inhibitor of … that salubrinal suppressed CdCl 2 -induced cellular damage and cell death. Treatment with salubrinal …
Number of citations: 81 link.springer.com
L He, J Lee, JH Jang, K Sakchaisri, J Hwang… - Cellular signalling, 2013 - Elsevier
… Salubrinal treatment to co-cultured BMM and MC3T3-E1 cells also showed reduction of osteoclast differentiation. Finally, salubrinal … Collectively, our data indicate that salubrinal could …
Number of citations: 75 www.sciencedirect.com

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